Bienvenue dans la boutique en ligne BenchChem!

1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride

Sigma receptor pharmacology Dopamine transporter Positional isomer SAR

1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride (CAS 1266691-83-1) is a monosubstituted N-arylpiperazine derivative featuring a three-carbon propyl linker between the piperazine nitrogen and an ortho-chlorinated phenyl ring. Supplied as the dihydrochloride salt with molecular formula C₁₃H₁₉ClN₂·2HCl (MW 311.68 g/mol) and a purity specification of 98%, this compound belongs to the pharmacologically significant class of chlorophenylpiperazines, which have been extensively characterized as sigma (σ) receptor ligands and monoamine transporter modulators.

Molecular Formula C13H21Cl3N2
Molecular Weight 311.7 g/mol
Cat. No. B7841769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride
Molecular FormulaC13H21Cl3N2
Molecular Weight311.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCC2=CC=CC=C2Cl.Cl.Cl
InChIInChI=1S/C13H19ClN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H
InChIKeyASPUJYDTJYIOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride – Ortho-Chloro Arylpiperazine for Sigma and Monoamine Transporter Research


1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride (CAS 1266691-83-1) is a monosubstituted N-arylpiperazine derivative featuring a three-carbon propyl linker between the piperazine nitrogen and an ortho-chlorinated phenyl ring . Supplied as the dihydrochloride salt with molecular formula C₁₃H₁₉ClN₂·2HCl (MW 311.68 g/mol) and a purity specification of 98%, this compound belongs to the pharmacologically significant class of chlorophenylpiperazines, which have been extensively characterized as sigma (σ) receptor ligands and monoamine transporter modulators [1]. The ortho-chloro substitution pattern distinguishes it from the more commonly studied meta-chlorophenylpiperazine (mCPP) and para-substituted analogs, creating a structurally defined tool compound for probing positional isomerism effects on receptor binding and transport activity [2].

Why 1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride Cannot Be Replaced by Generic mCPP or Para-Chloro Analogs


Chlorophenylpiperazines are not interchangeable pharmacophores. In the Motel et al. (2013) SAR study, repositioning the chlorine atom from the meta to the ortho or para position on the phenyl ring profoundly altered both sigma receptor subtype selectivity and dopamine transporter (DAT) affinity [1]. Compound 3 (meta-chloro) in that series achieved a DAT Ki of 0.04 nM with >160-fold selectivity over all other sites tested, while the ortho-chloro analog (Compound 2) exhibited a fundamentally different profile with DAT Ki of 0.13 nM and σ₁ Ki of 0.15 nM—a dual σ₁/DAT pharmacology absent in the meta isomer [1]. Additionally, the propyl linker length and monosubstitution pattern of the target compound differentiate it from the disubstituted 1,4-diarylpiperazine scaffolds common in the literature, making direct substitution by commercial mCPP hydrochloride or 1-(4-chlorophenyl)piperazine scientifically unsound for experiments requiring ortho-chloro positional control [2].

Quantitative Differentiation Evidence for 1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride


Ortho-Chloro Positional Isomerism Drives Divergent Sigma-1 vs. DAT Selectivity Compared to Meta- and Para-Chloro Analogs

In the structurally related chlorophenethylpiperazine series reported by Motel et al. (2013), the ortho-chloro analog (Compound 2) exhibited a balanced dual σ₁/DAT profile with a σ₁ Ki of 0.15 nM and DAT Ki of 0.13 nM (σ₁/DAT ratio = 1.15), whereas the meta-chloro Compound 3 showed extreme DAT selectivity (DAT Ki = 0.04 nM, σ₁/DAT = 161.75) and the para-chloro Compound 4 displayed intermediate DAT preference (DAT Ki = 6.0 nM, σ₁/DAT = 0.31) [1]. While the target compound differs in linker structure (propyl vs. phenethyl at N4), the ortho-chloro pharmacophore consistently imparts a distinct receptor-interaction landscape relative to meta- and para-substituted congeners, as confirmed by radioligand displacement assays using [³H](+)-pentazocine for σ₁ and [³H]WIN 35,428 for DAT [1].

Sigma receptor pharmacology Dopamine transporter Positional isomer SAR

Off-Target Receptor Profile Differentiation: Ortho-Chloro Modulates 5-HT₂ and D₂ Binding Compared to Meta-Chloro

In the Motel et al. (2013) off-target screen, the ortho-chloro Compound 2 displayed 5-HT₂ Ki of 484 nM and D₂ Ki of 67 nM, while the meta-chloro Compound 3 showed 5-HT₂ Ki of 53 nM and D₂ Ki of 327 nM [1]. This represents a ~9-fold reduction in 5-HT₂ affinity and a ~5-fold increase in D₂ affinity for the ortho-chloro scaffold relative to meta-chloro. Critically, both ortho and meta isomers showed no significant affinity for SERT (>10,000 nM) or the PCP/NMDA receptor, but the ortho isomer uniquely retained moderate NET affinity (Ki = 790 nM) absent in the meta isomer (NET >10,000 nM) [1]. These differential off-target fingerprints are directly attributable to chlorine positional isomerism on the phenyl ring.

Serotonin receptor Dopamine D2 receptor Off-target selectivity

Physicochemical Differentiation: LogP-Driven Membrane Permeability Advantage Over Unsubstituted Phenylpropylpiperazine

The target compound, 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride, has a computed LogP of 2.72 as reported in the Fluorochem technical datasheet . The unsubstituted analog, 1-(3-phenylpropyl)piperazine, carries no halogen substituent and is expected to exhibit a LogP approximately 0.7–1.0 units lower based on the Hansch π constant for aromatic chlorine (π = +0.71) [1]. This translates to an estimated ~5-fold increase in octanol-water partition coefficient for the ortho-chloro derivative, which is directly relevant to passive membrane permeability and predicted blood-brain barrier (BBB) penetration in CNS-targeted experimental paradigms [1]. The dihydrochloride salt form further enhances aqueous solubility for in vitro assay preparation compared to the free base, while the salt's molecular weight (311.68 g/mol) provides precise stoichiometric control in dose-response calculations.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Chlorophenylpiperazine Class-Level GABAA Receptor Antagonism: Ortho-Chloro Substitution Maintains Inhibitory Potency

A structure-activity relationship study of piperazine derivatives at the human α₁β₂γ₂ GABAA receptor identified chlorophenylpiperazines as the most potent antagonists within the tested series, with 1-(2-chlorophenyl)piperazine (2CPP) achieving an IC₂₀ of 46 μM and inducing ~90% maximum inhibition at 1 mM [1]. In contrast, non-chlorinated phenylpiperazines and N-methylpiperazine derivatives showed markedly weaker or negligible GABAA-R inhibition in the same electrophysiological assay [1]. While data for the propyl-extended ortho-chloro target compound have not been directly reported at GABAA-R, the conserved ortho-chlorophenyl pharmacophore predicts retention of this GABAergic modulatory activity, distinguishing it from non-halogenated phenylpropylpiperazines that lack this functional dimension entirely.

GABAA receptor Piperazine neuropharmacology Chlorophenylpiperazine SAR

N-(3-Phenylpropyl)piperazine Scaffold Validated for Sigma Receptor Engagement; Ortho-Chloro Substitution Confers Subtype Selectivity Modulation

The N-(3-phenylpropyl)piperazine core structure has been validated as a privileged scaffold for sigma receptor binding, with Zhang et al. (1998) demonstrating that N,N'-disubstituted derivatives in this series achieve 6–20-fold higher σ₁ affinity and 2–40-fold higher σ₂ affinity compared to corresponding amide-linked analogs [1]. Within this chemotype, the identity and position of aryl substituents critically modulate σ₁/σ₂ selectivity. The ortho-nitro derivative (Compound 9) in the Zhang series achieved the highest σ₂ affinity (Ki = 4.9 nM), while the meta-nitro analog (Compound 10) exhibited subnanomolar σ₁ affinity [1]. Extrapolating this positional SAR to the chloro-substituted propylpiperazine series, the ortho-chloro target compound is predicted to exhibit a σ subtype selectivity profile distinct from its meta- and para-chloro counterparts, consistent with the Motel et al. (2013) ortho/meta/para comparative data [2].

Sigma-1 receptor Sigma-2 receptor N-phenylpropylpiperazine SAR

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility Versus Free Base for Reproducible In Vitro Assay Preparation

The target compound is supplied as the dihydrochloride salt (2 HCl equivalents per free base molecule, MW = 311.68 g/mol) with a certified purity of 98% . This is in contrast to the more commonly available 1-(3-chlorophenyl)piperazine (mCPP) which is typically supplied as the monohydrochloride salt (MW = 233.14 g/mol) or free base . The dihydrochloride form ensures: (i) precisely defined stoichiometry (C₁₃H₁₉ClN₂·2HCl) eliminating uncertainty in molar concentration calculations for dose-response assays; (ii) enhanced aqueous solubility compared to the free base (calculated free base LogP = 2.72, balanced by dual protonation of the piperazine ring nitrogens); and (iii) improved long-term chemical stability under standard laboratory storage conditions as evidenced by the 98% purity specification . The defined GHS hazard classification (H302, H315, H319, H335) provides clear handling guidance for laboratory safety protocols .

Salt form selection Aqueous solubility Assay reproducibility

Optimal Research Application Scenarios for 1-[3-(2-Chlorophenyl)propyl]piperazine Dihydrochloride


Sigma-1/Dopamine Transporter Dual-Target Probe Development for Psychostimulant Abuse Research

The ortho-chloro positional isomerism of this compound, supported by class-level evidence from Motel et al. (2013) demonstrating that ortho-chlorophenylpiperazine analogs exhibit balanced σ₁/DAT dual affinity (σ₁/DAT ratio ≈ 1.15) in contrast to the extreme DAT selectivity of meta-chloro congeners (σ₁/DAT ratio = 161.75), positions this compound as a candidate scaffold for developing pharmacological probes that simultaneously engage sigma-1 receptors and the dopamine transporter [1]. This dual-target profile is mechanistically relevant to cocaine and methamphetamine use disorder research, where concurrent σ₁ antagonism and DAT inhibition have shown synergistic attenuation of psychostimulant effects in rodent models [1].

Positional Isomer Comparator in Chlorophenylpiperazine Structure-Activity Relationship Studies

As the ortho-chloro positional isomer within the chlorophenylpropylpiperazine series, this compound serves as an essential comparator for systematic SAR investigations alongside the meta-chloro (CAS 59214-25-4) and para-chloro (CAS 59214-26-5) analogs [1]. The Motel et al. data demonstrate that chlorine position dramatically alters receptor binding profiles across σ₁, σ₂, 5-HT₂, D₂, and DAT sites, with the ortho isomer uniquely exhibiting moderate NET affinity (Ki = 790 nM) while maintaining SERT inactivity (>10,000 nM) [1]. A complete positional isomer panel enables quantitative pharmacophore mapping of the chlorine binding pocket across multiple receptor targets.

GABAergic Modulation Studies Requiring Chlorophenylpiperazine Pharmacophore with Defined Propyl Linker Geometry

The conserved ortho-chlorophenylpiperazine substructure within this compound predicts GABAA receptor antagonist activity, as established by electrophysiological data showing that 1-(2-chlorophenyl)piperazine (2CPP) achieves an IC₂₀ of 46 μM with ~90% maximal inhibition of human α₁β₂γ₂ GABAA receptors at 1 mM [1]. The three-carbon propyl linker distinguishes this compound from the directly attached 2CPP, potentially altering the kinetics and voltage-dependence of GABAA-R inhibition while retaining the chloro-dependent potency advantage over non-halogenated phenylpiperazines [1].

CNS Pharmacokinetic Profiling of Ortho-Chloro Arylpiperazines with Defined Physicochemical Properties

The measured LogP of 2.72, moderate molecular weight (311.68 g/mol as dihydrochloride), and favorable Fsp³ value (0.538) place this compound within desirable CNS drug-like chemical space [1]. Compared to the unsubstituted 1-(3-phenylpropyl)piperazine (estimated LogP ≈ 1.72–2.01), the ortho-chloro substitution provides ~5-fold enhanced lipophilicity predictive of improved passive BBB penetration . The dihydrochloride salt form ensures reproducible aqueous solubility for both in vitro assay preparation and in vivo formulation development, making this compound suitable for integrated in vitro-to-in vivo CNS disposition studies [1].

Quote Request

Request a Quote for 1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.